molecular formula C14H11FN2S B056418 4-(5-Fluoro-1,3-benzothiazol-2-yl)-2-methylaniline CAS No. 260443-89-8

4-(5-Fluoro-1,3-benzothiazol-2-yl)-2-methylaniline

Cat. No.: B056418
CAS No.: 260443-89-8
M. Wt: 258.32 g/mol
InChI Key: IFWLHIIUGSEKKE-UHFFFAOYSA-N
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Description

NSC-703786: 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole , is a fluorinated benzothiazole analogue. This compound has garnered significant attention due to its potent and selective antitumor properties. It is particularly noted for its ability to induce DNA damage and cell cycle arrest in certain cancer cells, making it a promising candidate for cancer therapy .

Scientific Research Applications

NSC-703786 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action for “4-(5-Fluoro-1,3-benzothiazol-2-yl)-2-methylaniline” is not known due to the lack of specific studies on this compound .

Safety and Hazards

The safety and hazards associated with “4-(5-Fluoro-1,3-benzothiazol-2-yl)-2-methylaniline” are not known due to the lack of specific studies on this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of NSC-703786 involves the reaction of 2-aminobenzothiazole with 4-amino-3-methylphenylboronic acid in the presence of a palladium catalyst. The reaction is typically carried out under an inert atmosphere at elevated temperatures to facilitate the coupling reaction. The product is then purified using standard chromatographic techniques .

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis of NSC-703786 on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification methods to ensure consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: NSC-703786 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of NSC-703786, each with potentially unique biological activities. These derivatives can be further studied for their therapeutic potential .

Comparison with Similar Compounds

Uniqueness: NSC-703786 is unique due to its fluorinated structure, which enhances its stability and reactivity compared to its non-fluorinated counterparts. This fluorination also contributes to its selective toxicity towards certain cancer cell lines, making it a promising candidate for targeted cancer therapy .

Properties

IUPAC Name

4-(5-fluoro-1,3-benzothiazol-2-yl)-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2S/c1-8-6-9(2-4-11(8)16)14-17-12-7-10(15)3-5-13(12)18-14/h2-7H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFWLHIIUGSEKKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC3=C(S2)C=CC(=C3)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80327929
Record name MLS002702467
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

260443-89-8
Record name 4-(5-Fluoro-2-benzothiazolyl)-2-methylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=260443-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazole
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Record name MLS002702467
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Record name 260443-89-8
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